[3-(2,5-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone
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Overview
Description
[3-(2,5-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone is a complex organic compound that features a combination of oxazole and piperazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,5-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a 2,5-dimethoxyphenyl derivative and an appropriate nitrile.
Piperazine Derivative Preparation: The 2-methoxyphenylpiperazine derivative can be synthesized through a nucleophilic substitution reaction.
Coupling Reaction: The final step involves coupling the oxazole and piperazine derivatives using a suitable coupling agent such as carbodiimide under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the oxazole ring, potentially leading to ring-opening reactions.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced oxazole derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound can be used to study receptor-ligand interactions, especially in the context of neurotransmitter receptors.
Industrial Applications: It may find use in the synthesis of advanced materials or as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of [3-(2,5-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate receptor activity by binding to the active site, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- [2,4-Dimethoxyphenyl][2-methoxyphenyl]methanone
- [4-(2-Methoxyphenyl)piperazin-1-yl][3-methyl-1-phenylthieno[2,3-c]pyrazol-5-yl]methanone
Uniqueness
The unique combination of oxazole and piperazine rings in [3-(2,5-Dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone sets it apart from other similar compounds
Properties
Molecular Formula |
C23H27N3O5 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
[3-(2,5-dimethoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H27N3O5/c1-28-16-8-9-20(29-2)17(14-16)18-15-22(31-24-18)23(27)26-12-10-25(11-13-26)19-6-4-5-7-21(19)30-3/h4-9,14,22H,10-13,15H2,1-3H3 |
InChI Key |
BUFCPRXIOQWNNG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NOC(C2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Origin of Product |
United States |
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